![molecular formula C18H11Cl2N3O3S B2503613 N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide CAS No. 897618-06-3](/img/structure/B2503613.png)
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of various benzamide derivatives and their complexes has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involves the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives. These derivatives are then oxidized using copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Similarly, the synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives is carried out under microwave irradiation, which is a solvent-free method . Another example is the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) through a condensation reaction .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction is used to determine the positions of atoms, bond lengths, bond angles, and dihedral angles . The crystal structure analysis of N-(1,3-benzothiazol-2-yl)-2-[3,4-dihydroisoquinolin-2(1H)-yl]ethanamide reveals its conformational features . Additionally, the molecular docking studies of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide with dihydrofolate reductase (DHFR) suggest potential inhibitory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzamide derivatives often include condensation, oxidation, and cyclization. The oxidation process during the synthesis of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives involves the removal of two hydrogen atoms and cyclization . The condensation reaction is used in the synthesis of NBTCS . The dehydrosulfurization reaction is employed to synthesize 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The synthesized compounds are characterized by their spectroscopic data, which provide insights into their chemical properties . The gelation behavior of N-(thiazol-2-yl)benzamide derivatives is investigated to understand the role of methyl functionality and non-covalent interactions . The physicochemical parameters of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives are correlated with their biological activities .
Case Studies and Biological Activities
Several of the synthesized benzamide derivatives have been evaluated for their biological activities. The cytotoxic activity of N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes against various human cancer cell lines has been studied, with some derivatives showing significant cytotoxicity . The Schiff's bases containing a thiadiazole scaffold and benzamide groups exhibit promising anticancer activity . The antibacterial activities of NBTCS and its metal complexes against various bacterial strains have been screened, showing higher activity compared to standard antibiotics . The anti-inflammatory and psychotropic activities of new N-[(benzo)thiazol-2-yl]-\u03c9-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides have also been investigated .
科学的研究の応用
Synthesis and Chemical Properties
- A study focused on the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, which share a similar chemical structure with the compound of interest, through oxidative dimerization of thioamides. This process highlights the potential for creating diverse chemical structures with potential applications in various fields of research (Takikawa et al., 1985).
Biological Activities
- Another research avenue explored substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating potential applications in anticancer therapy (Borzilleri et al., 2006).
- N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes were synthesized and evaluated for cytotoxic activity against various human cancer cell lines, suggesting potential use in developing novel anticancer agents (Adhami et al., 2014).
Antimicrobial Studies
- Synthesis and antimicrobial activity studies of 2-phenylamino-thiazole derivatives as potential agents against various bacterial and fungal strains were conducted, showing significant antimicrobial properties, which could lead to new treatments for infections (Bikobo et al., 2017).
Material Science and Other Applications
- Research into thiadiazolo[3,4-c]pyridine as an acceptor for developing fast-switching green donor-acceptor-type electrochromic polymers with low bandgap demonstrated the compound's potential in material science, particularly in the development of novel electrochromic materials (Ming et al., 2015).
作用機序
Safety and Hazards
As this compound is intended for research use only, it is not intended for human or veterinary use.
将来の方向性
特性
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-11-4-5-12(20)16-15(11)21-18(27-16)22-17(26)9-2-1-3-10(8-9)23-13(24)6-7-14(23)25/h1-5,8H,6-7H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUVGHUJSKKCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-cyano-N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]benzamide](/img/structure/B2503530.png)
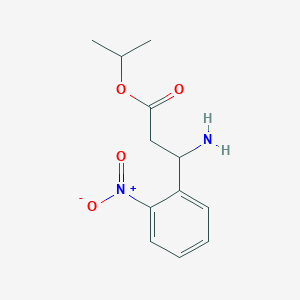
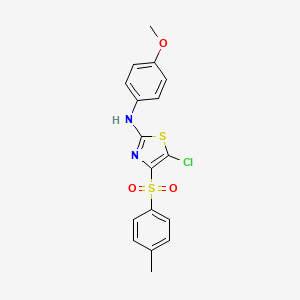

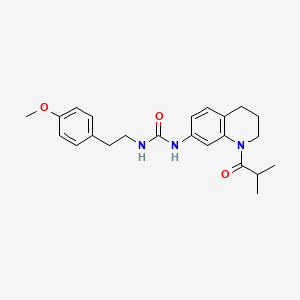
![6-(Hydroxymethyl)-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2503537.png)

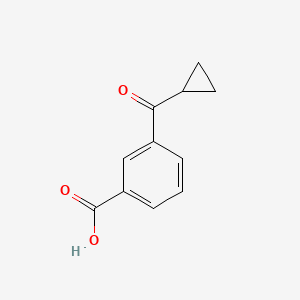
![7-chloro-N-(2-furylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2503545.png)

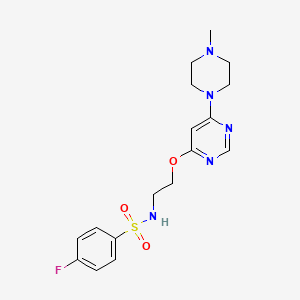
![(4-Chlorophenyl)-[2-fluoro-5-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B2503549.png)
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2-ethoxyphenyl)urea](/img/structure/B2503552.png)
